REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[N:6][CH:7]=1.[Br-].[Na+].CC1(C)N([O])C(C)(C)CCC1.ClN1C(=[O:32])N(Cl)C(=O)N(Cl)C1=O.C(=O)(O)[O-].[Na+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([OH:32])=[O:11])=[N:6][CH:7]=1 |f:1.2,5.6,^1:17|
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Name
|
|
Quantity
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2.07 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)CCCO
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Name
|
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
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[Br-].[Na+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
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CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
4.46 g
|
Type
|
reactant
|
Smiles
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ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
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Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
was stirred at 0° C. for 15 minutes and rt for 4 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was quenched with isopropanol (6 mL)
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Type
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FILTRATION
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Details
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the resulting mixture was filtered through Celite
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
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CUSTOM
|
Details
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the resulting residue was partitioned between water (100 mL) and ethyl acetate (125 mL) with the pH of the aqueous layer
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Type
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CUSTOM
|
Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer extracted with ethyl acetate (3×125 mL)
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Type
|
CONCENTRATION
|
Details
|
The extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel eluting with 0-20% CH3OH in CH2Cl2
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)CCC(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |